6-Chloro-2-fluoro-9-isopropyl-9H-purine
Overview
Description
6-Chloro-2-fluoro-9-isopropyl-9H-purine is a synthetic organic compound belonging to the purine family. It is characterized by the presence of chlorine and fluorine atoms at the 6 and 2 positions, respectively, and an isopropyl group at the 9 position of the purine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-fluoro-9-isopropyl-9H-purine typically involves the introduction of chlorine and fluorine atoms into the purine ring, followed by the addition of an isopropyl group. One common method involves the reaction of 6-chloropurine with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) to introduce the fluorine atom at the 2 position. The isopropyl group can be introduced via alkylation using isopropyl bromide in the presence of a base such as potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-fluoro-9-isopropyl-9H-purine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted by nucleophiles such as amines and thiols under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines (e.g., methylamine) and thiols (e.g., thiophenol) can be used in the presence of a base like sodium hydride.
Oxidation: Oxidizing agents such as potassium permanganate can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride can be employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with methylamine can yield 6-methylamino-2-fluoro-9-isopropyl-9H-purine .
Scientific Research Applications
6-Chloro-2-fluoro-9-isopropyl-9H-purine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting purine-related pathways.
Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to naturally occurring purines.
Materials Science: It is explored for use in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 6-Chloro-2-fluoro-9-isopropyl-9H-purine involves its interaction with molecular targets such as enzymes and receptors. The chlorine and fluorine atoms, along with the isopropyl group, contribute to the compound’s binding affinity and specificity. The compound can inhibit enzyme activity by mimicking the natural substrate or by binding to the active site, thereby blocking the enzyme’s function .
Comparison with Similar Compounds
Similar Compounds
6-Chloro-2-fluoropurine: Similar in structure but lacks the isopropyl group at the 9 position.
2-Fluoro-6-chloropurine: Similar but without the isopropyl group.
9-Isopropyl-6-chloropurine: Similar but without the fluorine atom at the 2 position.
Uniqueness
6-Chloro-2-fluoro-9-isopropyl-9H-purine is unique due to the combination of chlorine, fluorine, and isopropyl substituents on the purine ring. This unique combination imparts specific chemical and biological properties that are not observed in other similar compounds .
Properties
IUPAC Name |
6-chloro-2-fluoro-9-propan-2-ylpurine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClFN4/c1-4(2)14-3-11-5-6(9)12-8(10)13-7(5)14/h3-4H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AISKFDFVSSENFX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=NC2=C1N=C(N=C2Cl)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClFN4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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